2-Fluoroacetanilide

説明

Contextualization within Fluoroacetanilide Derivatives

2-Fluoroacetanilide belongs to the broader class of fluoroacetanilide derivatives, which are characterized by the presence of a fluorine atom attached to the phenyl ring of acetanilide (B955). Acetanilide itself holds historical significance as one of the earliest synthetic analgesics and antipyretics researchgate.netrjptonline.org. The introduction of fluorine atoms into organic molecules, such as in fluoroacetanilides, is a well-established strategy in medicinal chemistry and drug design. Fluorine substitution can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets chemimpex.comsolubilityofthings.com. This often leads to enhanced bioavailability and improved efficacy of drug candidates. Consequently, fluoroacetanilide derivatives, including this compound, are valuable building blocks for creating a diverse range of complex organic compounds with tailored properties for various research applications chemimpex.comgoogle.com.

Historical Perspectives on Fluoroacetanilide Research

The history of acetanilide derivatives in research dates back to the late 19th century, with acetanilide being one of the first synthetic drugs derived from aniline (B41778) researchgate.netrjptonline.org. While specific historical milestones for this compound are not extensively detailed in readily available literature, its development is situated within the broader evolution of organic synthesis and medicinal chemistry. The field of organofluorine chemistry, which focuses on compounds containing carbon-fluorine bonds, has seen substantial growth, driven by the unique properties fluorine imparts to molecules beilstein-journals.org. Early research into aniline derivatives and their modifications laid the groundwork for compounds like this compound, which emerged as researchers explored ways to enhance the therapeutic and chemical properties of existing scaffolds through strategic functionalization.

Contemporary Academic Significance and Research Trajectories

In contemporary academic research, this compound is recognized for its utility across multiple disciplines. Its synthesis, properties, and applications are subjects of ongoing investigation.

Synthesis and Characterization: this compound can be synthesized through various chemical routes. One reported method involves the fluorination of acetanilide using fluoroxytrifluoromethane, which yields this compound along with other isomers prepchem.com. Other synthetic approaches may involve the acetylation of aniline derivatives google.com. The characterization of this compound typically involves standard spectroscopic techniques to confirm its structure and purity.

Key Physicochemical Properties: The compound exhibits properties typical of acetanilide derivatives, with the fluorine atom influencing its reactivity and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-(2-fluorophenyl)acetamide | chemimpex.comlookchem.comnih.gov |

| CAS Number | 399-31-5 / 330-68-7 | chemimpex.comlookchem.comnih.gov |

| Molecular Formula | C8H8FNO | chemimpex.comlookchem.comnih.gov |

| Molecular Weight | 153.16 g/mol | chemimpex.comlookchem.com |

| Appearance | White to off-white powder/crystal | chemimpex.comlookchem.com |

| Melting Point | 76-80 °C | chemimpex.com / 77-79 °C lookchem.com |

| Boiling Point | 142 °C/14 mmHg | chemimpex.com / 268 °C at 760 mmHg lookchem.com |

| Solubility | Soluble in Methanol, moderate in organics | lookchem.comontosight.ai |

Table 2: Synthesis Method for this compound

| Method Description | Starting Material | Reagents/Conditions | Yield (%) | Notes | Source |

| Fluorination of Acetanilide | Acetanilide | Fluoroxytrifluoromethane, Chloroform, 0°C, 2.5 hrs | 37% | Produces a mixture of isomers, including 4-fluoroacetanilide (B1213217). | prepchem.com |

| Acetylation of Aniline Derivatives | Aniline derivatives | Potassium thioacetate, tert-butyl nitrite, Acetonitrile | N/A | General method for derivatives, performed at room temperature. | google.com |

Research Trajectories and Applications:

Organic Synthesis: The compound is a valuable building block in organic chemistry, enabling the construction of more complex molecular architectures. Its reactivity profile allows researchers to explore novel chemical reactions and develop innovative materials chemimpex.com.

Biochemical Research: this compound is employed in studies investigating enzyme interactions and protein functions, contributing to a deeper understanding of biological processes and disease mechanisms chemimpex.com. It is also used in studies focusing on enzyme inhibition and receptor interactions chemimpex.com.

Material Science: In material science, this compound finds application in the formulation of polymers and coatings, where its inclusion can impart improved thermal stability and chemical resistance chemimpex.com.

Analytical Chemistry: The compound is utilized as a standard in chromatographic techniques, assisting in the accurate identification and quantification of other chemical substances within complex mixtures chemimpex.com.

Structure-Activity Relationship (SAR) Studies: The presence of the fluorine atom makes this compound a valuable subject for Structure-Activity Relationship (SAR) studies. Researchers can modify its structure to optimize lead compounds for enhanced biological activity, thereby gaining insights into how molecular structure influences function chemimpex.comsolubilityofthings.com. This approach is fundamental in modern drug discovery cas.orgrsc.org.

List of Compounds Mentioned:

this compound (N-(2-fluorophenyl)acetamide)

Acetanilide

4-Fluoroacetanilide

2,4-Difluoroacetanilide

2,6-Difluoroacetanilide

2'-Bromo-4'-fluoroacetanilide

4-Bromo-2-fluoroacetanilide

N-(4-bromophenyl)-2-fluoro-acetamide

2-Cyano-N-(4-fluorophenyl)acetamide

4-Fluoroaniline

Aniline

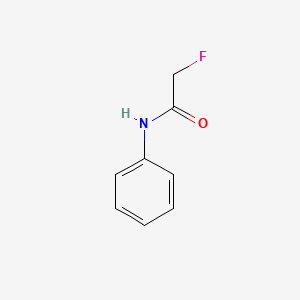

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVIYERFOLSTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870524 | |

| Record name | 2-Fluoro-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-68-7 | |

| Record name | 2-Fluoro-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies

Catalytic Approaches in Fluoroacetanilide Synthesis

Oxidative Coupling Reactions in Fluoroacetanilide Systems

Oxidative coupling reactions represent a powerful class of transformations that enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, often through the activation of C-H bonds. These reactions are pivotal in constructing complex molecular architectures with high efficiency and atom economy. In the context of fluoroacetanilide systems, oxidative coupling strategies can be applied to functionalize the aromatic ring or the amide nitrogen, or the compound itself can serve as a substrate in broader oxidative coupling processes.

Transition metal catalysis, particularly using palladium, rhodium, and copper, plays a central role in many oxidative coupling reactions. These catalysts facilitate the activation of inert C-H bonds, allowing for regioselective functionalization. For instance, rhodium-catalyzed oxidative coupling reactions involving acetanilides and alkynes have emerged as a significant method for synthesizing indole (B1671886) derivatives, which are prevalent motifs in pharmaceuticals and natural products researchgate.net. In these reactions, acetanilides, including fluorinated analogues like 4-fluoroacetanilide (B1213217), act as substrates that undergo C-H activation at the ortho position of the aromatic ring, followed by coupling with an alkyne and subsequent cyclization. A study reported the use of a rhodium catalyst with a diphenylcyclopentadienyl ligand, achieving efficient indole synthesis from acetanilides and alkynes with a low catalyst loading of 1 mol% researchgate.net. While this specific example uses 4-fluoroacetanilide, the principle of C-H activation and oxidative coupling is directly applicable to the broader class of fluoroacetanilides, including 2-fluoroacetanilide, for the construction of heterocyclic systems.

General strategies for C-N bond formation via oxidative coupling also include methods like the Chan-Lam coupling, which typically involves the copper-catalyzed oxidative coupling of boronic acids with N-H containing compounds, and palladium-catalyzed Buchwald-Hartwig amination reactions rsc.orgorganic-chemistry.orgacs.org. These methods, while often applied to the synthesis of amines and anilines, highlight the versatility of oxidative coupling in creating C-N bonds, a fundamental linkage present in fluoroacetanilides. Furthermore, research into direct oxidative coupling of arenes and anilines via C-H/N-H activation, sometimes employing metal-free or electrocatalytic conditions, offers alternative pathways for functionalizing aromatic amine derivatives researchgate.neturi.edubeilstein-journals.org.

Table 1: Examples of Oxidative Coupling Reactions Relevant to Acetanilide (B955) Systems

| Reaction Type / Substrate Class | Key Reaction / Transformation | Catalytic System / Conditions | Product Type | Relevant Aspects for Fluoroacetanilides | Reference |

| Rh-catalyzed Indole Synthesis | Oxidative coupling of acetanilides with alkynes via C-H activation | Rh catalyst (e.g., [Cp*RhCl]₂), Ligand, AgSbF₆ (additive) | Indoles | 4-Fluoroacetanilide used as a substrate; demonstrates C-H activation on fluoroacetanilide ring. | researchgate.net |

| C-N Cross-Coupling (e.g., Buchwald-Hartwig) | N-Arylation of amines/anilines with aryl halides | Pd catalyst, Ligands | Arylated amines/anilines | General method for C-N bond formation relevant to amide synthesis. | rsc.orgacs.org |

| Chan-Lam Coupling | Oxidative coupling of boronic acids with N-H compounds | Cu catalyst, Air/O₂ | C-N coupled products | Applicable for forming C-N bonds in aniline (B41778) derivatives. | organic-chemistry.org |

| Dehydrogenative C-N Cross-Oxidative Coupling | Methylarenes with acetanilides | TBHP (oxidant), Metal-free, Solvent-free | N-arylbenzamides | Demonstrates metal-free C-N bond formation using acetanilides. | beilstein-journals.org |

Green Chemistry Principles in the Synthesis of Fluoroacetanilides

The synthesis of this compound typically involves the acetylation of 2-fluoroaniline (B146934). Applying green chemistry principles to such syntheses is crucial for developing sustainable and environmentally benign chemical processes. These principles aim to reduce waste, minimize energy consumption, use safer solvents and reagents, and improve atom economy.

Several green methodologies have been explored for the acylation of amines and the synthesis of related acetanilide derivatives, which are directly relevant to this compound.

Aqueous Media and Solvent-Free Conditions: Conducting acylation reactions in water offers a significant environmental advantage by replacing hazardous organic solvents. Methods using acetic anhydride (B1165640) with amines in aqueous media, often facilitated by catalysts like hydrotalcite, have demonstrated good yields and adherence to green chemistry principles semanticscholar.orgresearchgate.net. Similarly, techniques such as simultaneous infrared-ultrasound irradiation (SIUI) have enabled solvent-free acylation of amines, leading to shorter reaction times and high yields scielo.org.mx. Mechanochemical approaches, which utilize mechanical force to drive reactions without solvents, also align with green chemistry by reducing waste and energy input semanticscholar.org.

Atom Economy and Reduced Steps: Improving atom economy, where a higher proportion of reactant atoms are incorporated into the final product, is a core green chemistry tenet. Syntheses that minimize the number of reaction steps and avoid the use of protecting groups contribute to better atom economy and reduced waste generation. For example, the synthesis of related bromo-fluoroacetanilides has been streamlined into fewer steps, with improved atom economy for bromine and a reduction in wastewater discharge google.compatsnap.com. The use of acetic anhydride for acetylation, while efficient, generates acetic acid as a byproduct; alternative methods using glacial acetic acid with specific catalysts are also explored to enhance green metrics ijirset.com.

Catalysis and Reagent Choice: The development of catalytic processes, especially those using non-precious or earth-abundant metal catalysts, or even metal-free systems, is a key aspect of green chemistry. Transition metal-free oxidative coupling reactions, for instance, eliminate the need for potentially toxic or expensive metal catalysts beilstein-journals.org. The choice of acylating agent is also important; while acetic anhydride is common, exploring alternatives or optimizing its use to minimize byproducts is beneficial ijirset.com.

Table 2: Green Synthesis Approaches Applicable to Fluoroacetanilide Synthesis

| Green Methodology | Key Principles Applied | Typical Substrates / Reactions | Reported Efficiency / Benefits | Reference |

| Aqueous Acylation | Use of water as solvent, reduced waste, mild conditions | Amines, Anilines, Phenols (Acylation) | Moderate to high yields, environmentally friendly, catalyst recyclability (e.g., hydrotalcite). | semanticscholar.orgresearchgate.net |

| Solvent-Free Acylation (SIUI) | No organic solvents, short reaction times, high yields | Amines, Alcohols, Amino alcohols | Excellent yields, significantly reduced reaction times compared to thermal methods. | scielo.org.mx |

| Mechanochemical Synthesis | Solvent-free, reduced energy input, high atom economy, short reaction times | Acetanilides (general) | Efficient transformations with minimal waste. | semanticscholar.org |

| Metal-Free C-N Coupling | Avoidance of transition metals, solvent-free, use of mild oxidants (e.g., TBHP) | Methylarenes, Acetanilides | Straightforward construction of C-N bonds, complements conventional methods. | beilstein-journals.org |

| Streamlined Synthesis | Reduced reaction steps, improved atom economy, minimized byproduct formation | Bromo-fluoroacetanilides (related) | Reduced solvent load, labor, and waste discharge (>30% reduction); improved bromine atom economy. | google.compatsnap.com |

Compound List:

this compound

N-(2-fluorophenyl)acetamide

2-fluoroaniline

4-Fluoroacetanilide

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions of 2-Fluoroacetanilide

Electrophilic aromatic substitution (EAS) is a cornerstone of the reactivity of this compound, allowing for the introduction of various electrophilic species onto the aromatic ring.

In this compound, the acetamido group is at position 1, and the fluorine is at position 2. The positions ortho to the acetamido group are 2 and 6; the para position is 4; and the meta positions are 3 and 5. Given that the acetamido group is a stronger activator and director than fluorine, its influence on regioselectivity is typically dominant. Therefore, electrophilic attack is primarily directed to the positions ortho and para to the acetamido group. Position 2 is already substituted by fluorine. Position 6 (ortho to acetamido, meta to fluorine) and position 4 (para to acetamido, meta to fluorine) are the most likely sites for substitution. Experimental evidence, such as the nitration of this compound yielding 6-fluoro-4-nitroacetanilide rsc.org, indicates that substitution preferentially occurs at the para position (position 4) relative to the acetamido group. This preference is likely due to a combination of the acetamido group's strong directing effect and potentially less steric hindrance at the para position compared to the ortho position (position 6).

Electrophilic aromatic substitution reactions on this compound follow the general SEAr mechanism, which involves two principal steps wikipedia.orglibretexts.orgmasterorganicchemistry.comtotal-synthesis.comlibretexts.orglumenlearning.comlibretexts.orgdalalinstitute.comuomustansiriyah.edu.iq:

Electrophilic Attack: The π electron system of the aromatic ring acts as a nucleophile, attacking a highly reactive electrophile (E⁺). This step disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orguomustansiriyah.edu.iq. This is the slow, rate-determining step due to the high activation energy required to break aromaticity masterorganicchemistry.comlumenlearning.comuomustansiriyah.edu.iq.

Deprotonation: A base (often a solvent molecule or counterion) abstracts a proton from the sp³-hybridized carbon atom that bears the electrophile. The electrons from the C-H bond are then used to re-form the π bond, restoring the aromaticity of the ring and yielding the substituted product wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orguomustansiriyah.edu.iq. This step is fast and exergonic because aromaticity is regained masterorganicchemistry.comuomustansiriyah.edu.iq.

For example, in the nitration of this compound, the electrophile is the nitronium ion (NO₂⁺), generated from nitric acid in the presence of sulfuric acid rsc.org. The nitronium ion attacks the electron-rich aromatic ring, forming the arenium ion, which subsequently loses a proton to yield the nitro-substituted product.

Regioselectivity and Directing Effects of Substituents

Nucleophilic Reactions Involving the Acetamide (B32628) Moiety

The acetamide moiety (-NHCOCH₃) in this compound is susceptible to nucleophilic attack, most notably hydrolysis. Under acidic or basic conditions, the amide bond can be cleaved, regenerating the parent amine and acetic acid prepchem.comcymitquimica.com.

For instance, treatment of this compound with aqueous sodium hydroxide (B78521) under reflux conditions leads to hydrolysis, yielding 2-fluoroaniline (B146934) prepchem.com. Similarly, acidic hydrolysis can also cleave the amide bond. These reactions are important for deprotection strategies or for converting the acetamide derivative back to the more reactive free amine.

Oxidative and Reductive Transformations of this compound

While specific chemical oxidative or reductive transformations of this compound are less detailed in the provided snippets, general principles suggest such reactions are possible. The introduction of a nitro group via nitration rsc.org can be considered a functionalization involving oxidation of nitrogen. Reductive transformations might include the potential for dehalogenation (cleavage of the C-F bond), though aromatic C-F bonds are generally strong and resistant to cleavage under mild reductive conditions rsc.org. The acetamide group itself could potentially be reduced to an amine, although this is less common than hydrolysis.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies provide insight into the rates and mechanisms of chemical reactions. Electrophilic aromatic substitution reactions generally follow second-order kinetics, with the rate depending on the concentrations of both the aromatic substrate and the electrophile dalalinstitute.com. The rate of EAS is significantly influenced by the electronic nature of the substituents on the aromatic ring libretexts.org. Activating groups increase the electron density of the ring, stabilizing the arenium ion intermediate and thus accelerating the reaction. Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction.

Influence of Electronic Effects on Fluoroacetanilide Reactivity

The electronic effects of the substituents are paramount in determining the reactivity and regioselectivity of this compound.

Acetamido Group (-NHCOCH₃): This group exerts a strong electron-donating effect via resonance, primarily through the lone pair on the nitrogen atom. This increases the electron density in the aromatic ring, particularly at the ortho and para positions, making the ring more nucleophilic and reactive towards electrophiles. It is thus an activating and ortho, para-directing group wikipedia.orgyoutube.com.

The combined electronic influence on this compound results in a molecule that is activated towards EAS compared to simple halobenzenes, with substitution primarily directed to the para position relative to the acetamido group, influenced by the directing and electronic properties of both substituents.

Data Tables

Table 1: Influence of Substituents on Aromatic Reactivity in Electrophilic Aromatic Substitution

This table illustrates the general effects of common substituents on the rate and regioselectivity of electrophilic aromatic substitution (EAS) on a benzene (B151609) ring. These principles are applied to understand the behavior of this compound.

| Substituent | Electronic Effect (Primary) | Resonance Effect | Inductive Effect | Overall Effect on Reactivity | Directing Effect | Relative Rate of Nitration (vs. Benzene=1) |

| -NHCOCH₃ | Electron-donating | Strong (+) | Moderate (-) | Activating | Ortho, Para | > 1 (estimated, aniline (B41778) ~1000) |

| -F | Electron-withdrawing | Moderate (+) | Strong (-) | Deactivating | Ortho, Para | 0.15 libretexts.org |

| -Cl | Electron-withdrawing | Weak (+) | Strong (-) | Deactivating | Ortho, Para | 0.033 libretexts.org |

| -Br | Electron-withdrawing | Weak (+) | Strong (-) | Deactivating | Ortho, Para | 0.030 libretexts.org |

| -NO₂ | Electron-withdrawing | Strong (-) | Strong (-) | Strongly Deactivating | Meta | 6 x 10⁻⁸ libretexts.org |

Note: The relative rates are for nitration and serve as a general indicator of substituent effects. The precise rate for this compound would be a composite of its specific substituents.

Compound List

this compound

2-Fluoroaniline

6-Fluoro-4-nitroacetanilide

4-Fluoroacetanilide (B1213217)

4-Chloro-2-fluoroacetanilide

4-Chloro-2-fluoroaniline

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the 2-Fluoroacetanilide molecule.

The ¹H NMR spectrum of this compound provides distinct signals for the protons in different chemical environments: the amide group, the acetyl methyl group, and the aromatic ring.

The amide proton (N-H) typically appears as a broad singlet in the downfield region of the spectrum, generally between 8.0 and 9.5 ppm, with its exact chemical shift and peak shape being sensitive to solvent, concentration, and temperature. The methyl (CH₃) protons of the acetyl group resonate as a sharp singlet further upfield, usually around 2.2 ppm, integrating to three protons.

The aromatic region displays a complex set of multiplets corresponding to the four protons on the fluorophenyl ring. The substitution pattern and the coupling interactions between the protons themselves (ortho, meta, para coupling) and with the fluorine atom (H-F coupling) lead to these complex splitting patterns. The proton ortho to the fluorine atom (H-6) is often the most downfield of the aromatic signals due to the deshielding effects of both the fluorine and the adjacent amide group.

Table 1: ¹H NMR Data for this compound Note: Data is representative and can vary based on solvent and instrument frequency.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| N-H | ~8.5 | broad s | 1H |

| Aromatic H | ~7.0 - 8.2 | m | 4H |

s = singlet, br s = broad singlet, m = multiplet

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the this compound structure, offering a clear picture of the carbon framework. savemyexams.comlibretexts.org In a proton-decoupled spectrum, eight distinct signals are expected. savemyexams.com

The carbonyl carbon (C=O) of the amide group appears significantly downfield, typically in the range of 168-170 ppm. The methyl carbon of the acetyl group is found in the upfield region, around 24-25 ppm.

The six aromatic carbons give rise to signals in the 115-155 ppm range. The carbon directly bonded to the fluorine atom (C-2) shows a large C-F coupling constant (¹JCF), appearing as a doublet, and its chemical shift is significantly influenced by the high electronegativity of fluorine. The other aromatic carbons also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), which can sometimes be resolved. The carbon attached to the nitrogen (C-1) is also shifted downfield.

Table 2: ¹³C NMR Data for this compound Note: Assignments are based on predicted chemical shifts and coupling patterns.

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C=O | ~169 |

| C-2 (C-F) | ~152 (d, ¹JCF) |

| C-1 (C-N) | ~126 |

| Aromatic CH | ~115 - 125 |

d = doublet

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atom in a molecule. wikipedia.orgaiinmr.com For this compound, the ¹⁹F NMR spectrum shows a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is characteristic of an aryl fluoride. lcms.cz

This signal is not a simple singlet; it is split into a complex multiplet due to coupling with the neighboring aromatic protons. Specifically, it couples to the ortho proton (H-3), the meta proton (H-4), and the para proton (H-5), each with a different coupling constant (³JHF, ⁴JHF, and ⁵JHF, respectively). This fine structure provides definitive confirmation of the fluorine's position on the aromatic ring.

Table 3: ¹⁹F NMR Data for this compound

| Nucleus Assignment | Chemical Shift (δ) ppm | Multiplicity |

|---|

m = multiplet

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy): A COSY spectrum would show cross-peaks connecting protons that are spin-spin coupled. sdsu.eduemerypharma.com In the aromatic region of this compound, this would reveal correlations between adjacent protons (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), helping to trace the connectivity around the ring and assign the complex multiplets. emerypharma.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to via a one-bond coupling. sdsu.eduresearchgate.net This would show a cross-peak between the methyl protons and the methyl carbon, as well as cross-peaks for each aromatic proton and its corresponding carbon atom. This technique is invaluable for definitively assigning the protonated carbons in the ¹³C NMR spectrum. emerypharma.com

Fluorine-19 (¹⁹F) NMR for Fluorine Chemical Environment Characterization

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing a characteristic "fingerprint" of the molecule's functional groups. bruker.com

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

The N-H stretching vibration of the secondary amide appears as a sharp to moderately broad band around 3300 cm⁻¹. The exact position can indicate the extent of hydrogen bonding in the sample. A strong, sharp absorption band corresponding to the C=O stretching vibration (Amide I band) is observed in the region of 1660-1680 cm⁻¹. Another important band is the Amide II band, which arises from a combination of N-H bending and C-N stretching, and typically appears around 1530-1550 cm⁻¹.

Other significant absorptions include C-H stretching from the aromatic ring and the methyl group (around 2900-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and a strong band for the C-F stretch, typically found in the 1200-1270 cm⁻¹ region. researchgate.net

Table 4: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3300 | Medium-Strong | N-H Stretch (Amide) |

| ~3100-2900 | Medium-Weak | C-H Stretch (Aromatic & Aliphatic) |

| ~1670 | Strong | C=O Stretch (Amide I) |

| ~1540 | Strong | N-H Bend / C-N Stretch (Amide II) |

| ~1600, ~1490, ~1450 | Medium-Strong | C=C Aromatic Ring Stretch |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy, a technique that measures the inelastic scattering of monochromatic light, provides a detailed fingerprint of a molecule's vibrational modes. For this compound, a polyatomic molecule with 18 atoms, there are 3N-6, or 48, normal modes of vibration. libretexts.org These vibrations include stretching, bending, wagging, twisting, and rocking of the molecular bonds. libretexts.org

The analysis of these modes is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies. scholarsresearchlibrary.com While a dedicated, experimentally verified Raman spectrum for this compound is not extensively documented in foundational literature, analysis of structurally similar compounds, such as 2-Bromo-4-fluoroacetanilide, provides significant insight. colab.wsorcid.orgtandfonline.comresearchgate.net The vibrational assignments are complex, but key spectral regions can be attributed to specific functional groups within the molecule.

FTIR and Raman spectroscopy are complementary techniques; bands that are strong in one are often weak in the other, and together they provide a more complete picture of the vibrational structure. thermofisher.comspectroscopyonline.comgatewayanalytical.com For instance, the C=O stretching vibration in the amide group is typically a strong band in the infrared spectrum and is also Raman active. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the acetyl methyl group appears at lower wavenumbers. The phenyl ring itself has characteristic in-plane and out-of-plane bending modes. The C-F stretching vibration also gives rise to a characteristic band.

A theoretical assignment of the principal vibrational modes for this compound, based on data from analogous compounds and general spectroscopic principles, is presented below.

Table 1: Predicted Principal Raman Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3300 | N-H Stretch | Stretching |

| ~3080 | Aromatic C-H Stretch | Stretching |

| ~2980 | Methyl C-H Asymmetric Stretch | Stretching |

| ~2940 | Methyl C-H Symmetric Stretch | Stretching |

| ~1670 | C=O Stretch (Amide I) | Stretching |

| ~1600 | Aromatic C=C Stretch | Stretching |

| ~1540 | N-H Bend + C-N Stretch (Amide II) | Bending/Stretching |

| ~1440 | Methyl Asymmetric Bend | Bending |

| ~1300 | C-N Stretch | Stretching |

| ~1250 | C-F Stretch | Stretching |

| ~1030 | Phenyl Ring Breathing | Ring Mode |

Note: These are approximate values and can be influenced by the molecular environment and conformational state.

Conformational Analysis via Vibrational Spectroscopy

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ucsb.edu For this compound, the key rotational barriers are around the Ph-N bond and the N-C(O) bond. The planarity of the amide group is a significant factor, but rotation of the phenyl ring relative to the amide plane leads to different conformers.

The stability of these conformers is influenced by steric hindrance between the ortho-fluorine substituent and the acetyl group, as well as electronic interactions. Vibrational spectroscopy, combined with computational methods, can be used to study these conformational preferences. verachem.comnih.gov Different conformers will have slightly different vibrational spectra, and the observed spectrum is a population-weighted average of the spectra of all conformers present at a given temperature. While detailed conformational studies specific to this compound are not widely published, research on similar molecules shows that computational methods like DFT can calculate the potential energy surface as a function of dihedral angles to identify stable conformers and the energy barriers between them. ucsb.edunih.gov The relative energies of these conformers determine their equilibrium population.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise mass of a molecule and elucidating its structure through fragmentation analysis. scispace.comwa.gov

Exact Mass Determination and Elemental Composition

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. scispace.com The molecular formula for this compound is C₈H₈FNO. nih.govnih.gov Using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F), the exact mass can be calculated.

The monoisotopic mass of this compound has been computationally determined to be 153.058992041 Da. nih.govnih.gov This high level of precision allows for unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈FNO | nih.govnih.gov |

| Nominal Mass | 153 u | Calculated |

Fragmentation Pathway Analysis for Structural Insights

In mass spectrometry, particularly with techniques like Electrospray Ionization (ESI-MS) followed by collision-induced dissociation (CID), the parent molecule is fragmented into smaller, charged particles. uvic.canih.gov Analyzing the mass-to-charge ratio (m/z) of these fragments provides valuable information about the molecule's structure and connectivity. mdpi.comresearchgate.net

For this compound ([M+H]⁺, m/z = 154.066), a plausible fragmentation pathway involves initial cleavage of the amide bond. Common fragmentation patterns for acetanilide (B955) derivatives include the loss of ketene (B1206846) (H₂C=C=O, 42.01 Da) from the molecular ion to form a fluoroanilinium ion.

A proposed fragmentation pathway based on common fragmentation rules for anilides is as follows:

Formation of the Fluoroanilinium Ion: The protonated molecule (m/z 154) can lose neutral ketene (CH₂=C=O) to form the 2-fluoroanilinium ion.

C₈H₉FNO⁺ (m/z 154) → C₆H₆FN⁺ (m/z 112) + C₂H₂O

Loss of HCN: The resulting anilinium ion can subsequently lose hydrogen cyanide (HCN).

This analysis helps to confirm the presence of the acetamido group and the fluorophenyl ring.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. creative-biostructure.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation and packing of molecules in the crystal lattice. creative-biostructure.comscholarsresearchlibrary.com

A search of the Cambridge Structural Database (CSD) reveals a deposited crystal structure for N-(2-Fluorophenyl)acetamide, which is another name for this compound. nih.govpsds.ac.ukum.es The CSD deposition number is 907078. nih.gov This data provides the most accurate information on the solid-state geometry of the molecule. Analysis of the crystal structure confirms the planarity of the amide group and reveals the specific torsion angle between the phenyl ring and the amide plane, which is influenced by intramolecular hydrogen bonding and crystal packing forces. It also provides precise measurements of all bond lengths and angles within the molecule.

Table 3: Selected Crystallographic Data for this compound (CCDC 907078)

| Parameter | Description |

|---|---|

| CCDC Number | 907078 |

| Empirical Formula | C₈H₈FNO |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) are specified in the database. |

Note: Detailed bond lengths and angles are available through the full crystallographic information file (CIF) from the CCDC.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The precise three-dimensional structure of this compound, defined by its bond lengths, bond angles, and torsional angles, has been elucidated through computational chemistry. fluorine1.rulupinepublishers.com Geometry optimization is a computational process that determines the most stable atomic arrangement, corresponding to the lowest energy state of the molecule. youtube.comarxiv.org Quantum chemical calculations, specifically using the AM1 method with full geometry optimization, have provided detailed insights into these structural parameters. fluorine1.ru While experimental data from techniques like X-ray crystallography for the closely related N-(2-fluorophenyl)acetamide (a synonym for this compound) exists, computational studies offer a powerful and accessible means to understand the molecule's inherent geometry in a gaseous phase, free from crystal packing forces. nih.govusna.edu

The optimized geometric parameters for this compound, as determined by these computational methods, are presented below. These values are compared with those of related acetanilide structures, which show minimal differences in bond lengths and angles, suggesting that the core geometry is largely conserved across this family of compounds. usna.edu

Table 1: Selected Bond Lengths for this compound (Computational Data)

| Bond | Bond Length (Å) | Source |

|---|---|---|

| C-F | 1.366 | fluorine1.ru |

| C=O | 1.231 | fluorine1.ru |

| N-H | 0.998 | fluorine1.ru |

| C-N (amide) | 1.396 | fluorine1.ru |

| C-C (acyl) | 1.530 | fluorine1.ru |

| C-N (ring) | 1.433 | fluorine1.ru |

| C-C (aromatic, avg.) | 1.395 | fluorine1.ru |

Data derived from quantum-chemical calculations using the AM1 method. fluorine1.ru

Table 2: Selected Bond Angles for this compound (Computational Data)

| Angle | Angle (°) | Source |

|---|---|---|

| O=C-N | 123.6 | fluorine1.ru |

| C-N-H | 116.1 | fluorine1.ru |

| C-N-C (ring) | 126.9 | fluorine1.ru |

| F-C-C (acyl) | 111.4 | fluorine1.ru |

| C-C-N (ring) | 119.5 | fluorine1.ru |

| C-C-C (aromatic, avg.) | 120.0 | fluorine1.ru |

Data derived from quantum-chemical calculations using the AM1 method. fluorine1.ru

Table 3: Key Torsional Angles in Acetanilide Derivatives

| Torsional Angle (Atoms) | Description | Significance |

|---|---|---|

| C(ring)-C(ring)-N-C(acyl) | Defines the twist of the amide group relative to the phenyl ring. | Influences conjugation between the nitrogen lone pair and the aromatic system. |

| H-N-C(acyl)=O | Describes the conformation of the amide bond (typically near 180° for a trans configuration). | The trans conformation is generally more stable in secondary amides. |

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of this compound is governed by a network of intermolecular interactions that dictate how the molecules arrange themselves into a crystal lattice. researchgate.netuni-siegen.de The most significant of these are intermolecular hydrogen bonds, a characteristic feature of the acetanilide family. nih.govresearchgate.net

The amide moiety (–NH–C=O) is a potent hydrogen bond donor (the N-H group) and acceptor (the C=O group). In acetanilide and its derivatives, this leads to the formation of molecular chains or sheets linked by N–H···O=C hydrogen bonds. nih.govresearchgate.net This recurring structural motif is a primary determinant of the crystal packing in these compounds. researchgate.net

Hyphenated Analytical Techniques for Mixture Analysis

For the analysis of this compound within complex mixtures, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of spectrometry, providing high sensitivity and specificity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-suited technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the components of a mixture are first separated in the gas phase by a chromatography column. As each separated component elutes from the column, it enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. researchgate.net The PubChem database includes GC-MS data for this compound, confirming its utility for identification. nih.gov The technique is highly effective for both qualitative identification (by matching the mass spectrum to a library) and quantitative analysis.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): For less volatile compounds or for analyzing complex matrices like environmental or biological samples, liquid chromatography-based methods are preferred. UPLC-MS/MS offers exceptional performance by coupling the high-resolution separation of UPLC with the sensitivity and selectivity of tandem mass spectrometry. waters.com This technique is particularly powerful for analyzing trace levels of acetanilide derivatives. thermofisher.com

In this method, the sample is first separated by UPLC. The eluent is then introduced into the mass spectrometer, where the parent molecule is selected and fragmented to produce specific product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, allowing for accurate quantification even in complex samples. researchgate.netcoresta.org Methods developed for chloroacetanilide and other acetamide (B32628) herbicides in drinking water demonstrate the power of UPLC-MS/MS to separate structural isomers and achieve very low detection limits, a capability directly applicable to the analysis of this compound. waters.comthermofisher.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are instrumental in predicting and analyzing the electronic and structural characteristics of molecules. By employing various theoretical models, researchers can map out electron density, identify reactive sites, and understand the energetic landscape of a molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method that offers a balance between accuracy and computational cost. It is particularly effective for studying the electronic structure and properties of organic molecules.

Geometry optimization is a fundamental process in computational chemistry where the atomic coordinates of a molecule are systematically adjusted to find the lowest energy conformation, representing the molecule's equilibrium structure faccts.decp2k.orguni-muenchen.de. This process typically involves iterative calculations using DFT functionals, such as B3LYP, in conjunction with specific basis sets like 6-31G(d,p) jacsdirectory.comresearchgate.net. Studies on related acetanilide (B955) derivatives have employed these methods to determine stable molecular geometries, bond lengths, and bond angles jacsdirectory.comresearchgate.netfluorine1.ru. For 2-Fluoroacetanilide, such calculations would yield its most stable three-dimensional arrangement in the gas phase or in a specific solvent environment.

The Molecular Electrostatic Potential (MEP) surface provides a visualization of the electron density distribution around a molecule, highlighting regions that are electron-rich (negative potential) or electron-deficient (positive potential) jacsdirectory.comresearchgate.netnih.gov. Analysis of the MEP surface is crucial for identifying potential sites for electrophilic and nucleophilic attacks, thereby predicting the molecule's reactivity and interaction patterns jacsdirectory.comresearchgate.netnih.gov. For this compound, MEP mapping would reveal areas susceptible to chemical transformations or intermolecular interactions.

Natural Bond Orbital (NBO) analysis is a computational technique used to quantify and visualize electron delocalization and hyperconjugation within a molecule researchgate.netresearchgate.netx-mol.netscispace.comuni-muenchen.deuba.ar. It transforms delocalized molecular orbitals into localized Lewis-like orbitals, providing insights into bonding, charge distribution, and donor-acceptor interactions uni-muenchen.deuba.ar. NBO analysis is valuable for understanding the nature of chemical bonds, the extent of electron delocalization, and the stabilization arising from hyperconjugative effects in molecules like this compound researchgate.netresearchgate.netx-mol.netscispace.com.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MPn), represent a class of quantum chemical calculations that derive molecular properties directly from fundamental physical principles, without empirical parameters researchgate.netias.ac.in. These methods can offer higher accuracy compared to DFT, particularly for specific properties or when dealing with systems where electron correlation is significant researchgate.netias.ac.in. While DFT is often preferred for its computational efficiency, ab initio methods are employed when extreme precision is required, such as in detailed studies of electronic interactions or for benchmarking DFT results researchgate.netias.ac.in. For instance, ab initio calculations have been used in conjunction with population analysis to establish group electronegativities and understand charge distributions in various molecular systems ias.ac.in.

Data Table: Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-fluoro-N-phenylacetamide | nih.gov |

| Molecular Formula | C8H8FNO | nih.gov |

| Molecular Weight | 153.15 g/mol | nih.gov |

| XLogP3 | 1.5 | nih.gov |

| SMILES | C1=CC=C(C=C1)NC(=O)CF | nih.gov |

| InChI | InChI=1S/C8H8FNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | nih.gov |

| InChIKey | FKVIYERFOLSTTM-UHFFFAOYSA-N | nih.gov |

| TPSA | 29.1 Ų | chemscene.com |

| H-Acceptors | 1 | chemscene.com |

| H-Donors | 1 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Note: TPSA, H-Acceptors, H-Donors, and Rotatable Bonds are computed properties listed for related compounds but are often representative for similar structures.

Basis Set Selection and Computational Methodology Validation

The accuracy of theoretical calculations, particularly those employing Density Functional Theory (DFT), is highly dependent on the judicious selection of both the exchange-correlation functional and the basis set. For studies involving this compound, common DFT functionals such as B3LYP, ωB97XD, and various GGA (Generalized Gradient Approximation) functionals are frequently employed. The choice of functional often depends on the specific property being investigated, with hybrid functionals like B3LYP generally offering a good balance of accuracy and computational cost for molecular properties researchgate.netnih.gov.

Basis sets, which are mathematical functions used to represent atomic orbitals, are critical for accurately describing electron distribution. For organic molecules like this compound, Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are widely used mdpi.comcomputationalscience.orgstackexchange.comwikipedia.org. The inclusion of polarization functions (e.g., 'd' or 'p' functions) and diffuse functions is often necessary to accurately model electron density, especially for lone pairs and π systems, and to account for weak interactions computationalscience.orgstackexchange.com.

Validation of computational methodologies is typically achieved by comparing theoretical predictions with available experimental data. For NMR chemical shifts, for instance, benchmark studies evaluate various functional/basis set combinations against experimental values, aiming for low root-mean-square deviations (RMSD) mdpi.comnih.gov. Similarly, predicted vibrational frequencies are validated against experimental Infrared (IR) spectra spiedigitallibrary.orgmit.edu.

Table 1: Common DFT Functionals and Basis Sets Used in Computational Chemistry

| Property Investigated | Typical DFT Functional(s) | Common Basis Set(s) | Notes |

| Geometry Optimization | B3LYP, B3LYP-D3 | 6-31G(d), 6-311G(d,p) | Essential for accurate electronic structure and property calculations |

| NMR Chemical Shift Prediction | B3LYP, ωB97XD, WP04 | 6-31G(d), def2-SVP, 6-311++G(2d,p), aug-cc-pvdz | GIAO method often used with these |

| IR Vibrational Frequencies | B3LYP | 6-31G(d) | Correlation with experimental spectra is key for validation |

| Quantum Chemical Descriptors | B3LYP, B3LYP/6-31G | 6-31G(d,p), 6-31G | Used for QSAR studies |

| Thermodynamic Properties | GGA, Hybrid functionals | cc-pVTZ, def2-TZVP | Often combined with methods like CEF |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are instrumental in exploring the conformational space of molecules, providing insights into their flexibility, stability, and dynamic behavior in a given environment (e.g., vacuum or solvent). For a molecule like this compound, MD simulations would typically involve:

System Setup: Generating an initial 3D structure, often derived from DFT optimizations, and placing it within a simulation box, potentially solvated with explicit water molecules.

Minimization and Equilibration: Performing energy minimization to relieve steric strain, followed by equilibration steps (e.g., NVT and NPT ensembles) to bring the system to the desired temperature and pressure, allowing the system to reach a stable state.

Production Run: Running the simulation for a significant duration (nanoseconds to microseconds) to capture relevant molecular motions and conformational changes.

Analysis: Analyzing the resulting trajectory data using metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, radius of gyration (Rg) to monitor compactness, and Principal Component Analysis (PCA) to identify dominant collective motions and conformational states nih.govinflibnet.ac.inbiorxiv.orgmdpi.com.

These simulations can reveal preferred conformations, identify potential intramolecular interactions (like hydrogen bonding), and provide a dynamic picture of how the molecule samples its conformational landscape.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be correlated with experimental data to aid in characterization and structural elucidation.

The prediction of Infrared (IR) vibrational frequencies and intensities is a common application of DFT. By calculating the harmonic vibrational frequencies of a molecule at its optimized geometry, theoretical IR spectra can be generated. These predicted spectra can be compared with experimental IR spectra to confirm assignments of functional groups and identify specific vibrational modes. For molecules like acetanilide and its fluorinated derivatives, DFT calculations, particularly using functionals like B3LYP, have been shown to provide accurate predictions of vibrational spectra, including those in the terahertz (THz) range spiedigitallibrary.orgmit.edusci-hub.selibretexts.org. The intensity of these predicted bands is related to the change in dipole moment during the vibration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural determination. DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) mdpi.comnih.govrsc.orgchemrxiv.org. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts, typically through linear scaling or regression models calibrated against experimental data. Benchmark studies have identified specific functional-basis set combinations that yield high accuracy for ¹H, ¹³C, and ¹⁹F NMR chemical shifts, with typical RMSD values in the range of 0.5-3 ppm for ¹³C and 0.1-0.2 ppm for ¹H, depending on the method and dataset mdpi.comnih.govchemrxiv.org. For this compound, ¹⁹F NMR chemical shift prediction would be particularly relevant due to the presence of the fluorine atom.

Table 2: Representative NMR Chemical Shift Prediction Accuracy

| Nucleus | Typical DFT Method/Basis Set | Typical RMSD (ppm) | Source(s) |

| ¹H | B3LYP-D3/6-311G(d,p) + PCM | 0.07 - 0.19 | mdpi.com |

| ¹³C | ωB97X-D/def2-SVP + PCM | 0.5 - 2.9 | mdpi.com |

| ¹⁹F | ωB97XD/aug-cc-pvdz | 3.57 | chemrxiv.org |

Note: PCM refers to the Polarizable Continuum Model for solvation.

Theoretical Vibrational Frequencies and Intensities

Thermodynamic Property Calculations and Temperature Dependence

DFT can also be employed to calculate various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, often as a function of temperature. These calculations are crucial for understanding reaction feasibility, phase stability, and chemical equilibrium. For instance, DFT can be used to compute formation enthalpies at 0 K, which are then combined with vibrational and/or electronic entropy contributions (often calculated using methods like the Compound Energy Formalism (CEF) and Bragg-Williams-Gorsky approximation for configurational entropy) to determine Gibbs energies at finite temperatures mdpi.comaps.orgdlr.de. While many studies focus on inorganic materials, the principles of calculating these properties using DFT are transferable to organic molecules. The accuracy of thermodynamic predictions is often sensitive to the choice of exchange-correlation functional, with hybrid functionals frequently showing improved performance for energetics compared to semi-local functionals aps.org.

Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Studies

Quantum chemical calculations are a rich source of molecular descriptors that can be used in Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies. These descriptors quantify various molecular features that are believed to influence biological activity or physical properties. For this compound, relevant quantum chemical descriptors derived from DFT calculations might include:

Frontier Molecular Orbitals (HOMO/LUMO) Energies: Indicative of electron donation and acceptance capabilities, related to reactivity ucsb.edudergipark.org.tr.

Dipole Moment: Reflects the polarity of the molecule.

Polarizability: Measures the ease with which the electron cloud can be distorted by an electric field ucsb.edudergipark.org.tr.

Molecular Volume and Surface Area: Geometric descriptors related to steric interactions.

Electrostatic Potential: Describes the distribution of partial charges across the molecule.

Mulliken Charges: Atomic charges derived from population analysis, indicating charge distribution.

These descriptors, calculated using methods like B3LYP/6-31G(d,p), can be correlated with observed biological activities or physicochemical properties to build predictive models dergipark.org.trresearchgate.netnih.gov. The presence of the fluorine atom can significantly influence these electronic descriptors due to its electronegativity and inductive effects.

Compound List:

this compound

Applications in Advanced Organic Synthesis and Materials Science

2-Fluoroacetanilide as a Strategic Building Block in Organic Synthesis

The reactivity and structural characteristics of this compound make it a strategic starting material or intermediate in several areas of organic synthesis.

Precursor for the Synthesis of Diverse Heterocyclic Systems

The fluorine atom and the acetamide (B32628) moiety within this compound can be leveraged to construct various heterocyclic ring systems, which are fundamental structures in pharmaceuticals, agrochemicals, and functional materials. While specific examples directly using this compound as a precursor for diverse heterocyclic systems are not extensively detailed in the provided search results, related fluorinated acetanilides are known to be employed in such syntheses. For instance, research into fluorinated heterocycles often utilizes substituted anilines and their derivatives as starting points for cyclization reactions. The presence of fluorine can influence the electronic properties and metabolic stability of the resulting heterocyclic compounds.

Intermediate in Multi-Step Total Synthesis of Complex Molecules

In the realm of total synthesis, where complex natural products or drug molecules are constructed step-by-step, intermediates like this compound can play a crucial role. While specific published total syntheses explicitly detailing the use of this compound are not readily apparent in the provided search snippets, its structural features suggest its potential utility. For example, similar halogenated and fluorinated aromatic compounds are frequently employed as key intermediates to introduce specific functionalities or to build carbon skeletons through various coupling and cyclization reactions. The fluorine atom can serve as a handle for further functionalization or as a means to tune the electronic properties of intermediates in a synthetic sequence.

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry involves the synthesis of large libraries of compounds, often by systematically varying substituents on a core molecular scaffold. This compound, with its reactive sites, could theoretically serve as a scaffold for such libraries. By modifying the acetamide group or the phenyl ring, a diverse set of analogues could be generated. This approach is vital in drug discovery and materials science for rapidly screening a wide range of chemical entities to identify those with desired properties. While direct examples of this compound being used as a scaffold in published combinatorial libraries are not explicitly found, the general principle of using substituted anilines as building blocks for library synthesis is well-established in the field.

Integration into Polymeric Materials and Advanced Coatings

The incorporation of fluorinated organic molecules into polymers and coatings can impart unique and desirable properties, such as enhanced thermal stability, chemical resistance, and altered surface characteristics.

Tailoring Material Properties through Fluoroacetanilide Incorporation

While direct research detailing the incorporation of this compound itself into polymers to tailor specific material properties is limited in the provided search results, related fluorinated aromatic compounds and acetanilides are noted for their use in materials science. For example, 4'-Bromo-2'-fluoroacetanilide is mentioned as an intermediate for synthesizing polymer materials like polyamide, pyralene, and Polyether ketone, which find applications in electronics, machinery, and construction fields kinsotech.com. Similarly, 4'-Chloro-2'-fluoroacetanilide is explored for its properties in creating advanced polymers and coatings, aiming to improve durability and resistance to environmental factors chemimpex.com. These examples suggest that the fluoroacetanilide moiety, or its halogenated derivatives, can be incorporated into polymer backbones or side chains to modify properties. The presence of fluorine often leads to increased hydrophobicity, oleophobicity, and chemical inertness, making such materials suitable for protective coatings or high-performance plastics.

Environmental Fate and Degradation Pathways of Fluoroacetanilides

Formation and Fate of Fluorinated Byproducts and Metabolites of 2-Fluoroacetanilide

A thorough review of available scientific literature and safety data sheets for this compound indicates a significant lack of specific data concerning its environmental fate and degradation pathways. Consequently, detailed research findings on the formation and fate of fluorinated byproducts and metabolites directly attributable to this compound in environmental matrices are not available in the published record.

Safety Data Sheets for this compound, such as those provided by Thermo Fisher Scientific, explicitly state "No information available" regarding its persistence and degradability thermofisher.com. This absence of data suggests that comprehensive studies on the abiotic (e.g., hydrolysis, photolysis) or biotic (e.g., microbial degradation) transformation of this compound have not been extensively conducted or reported in publicly accessible scientific databases.

While research exists on the environmental fate and metabolism of other fluoroacetanilide isomers, such as 4-fluoroacetanilide (B1213217), direct extrapolation of these findings to this compound is not scientifically appropriate due to potential differences in chemical reactivity and metabolic susceptibility conferred by the positional isomerism of the fluorine atom. Studies on 4-fluoroacetanilide have indicated pathways such as N-deacetylation, hydroxylation, and defluorination, leading to the formation of various conjugated metabolites nih.govtandfonline.com. However, without specific studies on this compound, these pathways cannot be confirmed for this particular compound.

The lack of specific research means that no data tables detailing the formation rates, structures, or persistence of fluorinated byproducts or metabolites of this compound can be generated at this time. Further investigation is required to elucidate the environmental behavior and transformation products of this compound.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 2-Fluoroacetanilide with high reproducibility?

- Methodological Answer : Synthesis typically involves acetylation of 2-fluoroaniline under controlled conditions. Characterization should include melting point determination (75–77°C) and boiling point (140–142°C/14 mmHg) to verify purity . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for structural confirmation. Document all procedures in the "Materials and Methods" section, adhering to reproducibility standards by including reagent sources, reaction times, and purification steps .

Q. What analytical techniques are recommended to confirm the purity of this compound?

- Methodological Answer : Use Differential Scanning Calorimetry (DSC) to assess thermal stability and detect impurities. Thin-Layer Chromatography (TLC) with UV visualization can monitor reaction progress. For quantitative purity, combine Gas Chromatography-Mass Spectrometry (GC-MS) with flame ionization detection (FID). Report retention times and compare against reference standards .

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Methodological Answer : Store the compound in airtight, light-resistant containers at –20°C to prevent degradation. For short-term use, desiccators at room temperature are acceptable. Safety protocols include using nitrile gloves and fume hoods during handling, as the compound may cause skin irritation (R36/37/38 hazard code) .

Q. How should researchers document synthetic procedures for peer-reviewed publication?

- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Include detailed reaction conditions (solvent, temperature, catalyst).

- Provide spectral data (NMR, IR) in tables or supplementary materials.

- For known compounds, cite literature references; for novel derivatives, include elemental analysis .

Q. What spectroscopic methods are essential for structural elucidation of this compound derivatives?

- Methodological Answer : Prioritize ¹⁹F NMR to confirm fluorine substitution patterns. Infrared (IR) spectroscopy identifies acetyl group vibrations (~1650 cm⁻¹ for C=O). X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Conduct systematic reviews of existing literature using PRISMA guidelines to identify methodological discrepancies (e.g., purity of starting materials, calibration of instruments). Replicate experiments under controlled conditions and perform meta-analyses to reconcile data variances .

Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using factorial designs (pH 2–12, 25–60°C). Analyze degradation products via LC-MS and quantify kinetics using Arrhenius plots. Include negative controls and triplicate runs to ensure statistical validity .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Apply Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites (e.g., fluorine vs. acetyl groups). Validate models with experimental kinetic data and compare transition state energies .

Q. What strategies enhance the synthesis of isotope-labeled this compound (e.g., ¹⁴C or ¹⁸F) for tracer studies?

- Methodological Answer : Use [¹⁴C(U)]-acetic anhydride for isotopic labeling, ensuring radiochemical purity (>98%) via autoradiography. Optimize reaction yields by adjusting molar ratios and reaction times. Submit detailed radiochemical procedures in supplementary files .

Q. How should researchers address conflicting biological activity data in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer : Perform multivariate regression analysis to isolate variables (e.g., lipophilicity, steric effects). Validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability). Cross-reference results with crystallographic data to confirm binding modes .

Guidance for Data Presentation

- Tables : Organize physicochemical data (melting point, solubility) using Roman numerals and footnotes for anomalies .

- Figures : Use color-coded chromatograms to differentiate degradation products. Ensure raw data (e.g., NMR spectra) are archived in public repositories like Zenodo .

- Supplementary Materials : Upload synthetic protocols, spectral copies, and computational input files to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。